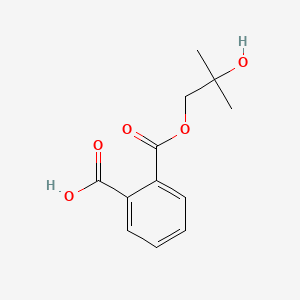

1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester

Description

This structural feature distinguishes it from diesters (e.g., diisobutyl or dibutyl phthalates) and may influence solubility, bioavailability, and biological activity.

Properties

Molecular Formula |

C12H14O5 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-(2-hydroxy-2-methylpropoxy)carbonylbenzoic acid |

InChI |

InChI=1S/C12H14O5/c1-12(2,16)7-17-11(15)9-6-4-3-5-8(9)10(13)14/h3-6,16H,7H2,1-2H3,(H,13,14) |

InChI Key |

LTLINVWNJJAVGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC(=O)C1=CC=CC=C1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester typically involves the esterification of phthalic anhydride with 2-hydroxy-2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where phthalic anhydride and 2-hydroxy-2-methylpropanol are continuously fed into the system. The reaction is catalyzed by an acid, and the water formed is removed by distillation. The product is then purified by distillation or recrystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to phthalic acid and 2-hydroxy-2-methylpropanol in the presence of a strong acid or base.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of phthalic acid derivatives.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: Phthalic acid and 2-hydroxy-2-methylpropanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalate esters.

Scientific Research Applications

1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester has several applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

Industry: Employed in the manufacture of flexible PVC products, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This can lead to alterations in hormone signaling pathways and affect various physiological processes. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Critical Analysis of Contradictions and Data Gaps

- Antibacterial Inconsistencies : Diisooctyl phthalate lacks activity in some studies , while dibutyl phthalate is active, suggesting ester chain length and branching critically influence target interactions.

- Regulatory vs. Natural Context : DIBP’s regulatory scrutiny contrasts with its natural occurrence in plants, raising questions about environmental fate versus anthropogenic exposure .

Biological Activity

1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester, commonly known as Mono(2-hydroxyisobutyl)phthalate (CAS No. 64339-39-5), is an ester compound derived from phthalic acid. Its molecular formula is with a molecular weight of 238.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of cytotoxicity and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.24 g/mol |

| CAS Number | 64339-39-5 |

| Synonyms | Mono(2-hydroxyisobutyl)phthalate, 1,2-Benzenedicarboxylic Acid 1-(2-Hydroxy-2-Methylpropyl) Ester |

Cytotoxicity

Research indicates that Mono(2-hydroxyisobutyl)phthalate exhibits cytotoxic activity against various cancer cell lines. A study conducted on the cytotoxic effects of this compound showed significant inhibition of cell viability in HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines using the MTT assay. The IC50 values were recorded as follows:

- HepG2 : 42 µg/ml

- MCF-7 : 100 µg/ml

- HaCaT (normal keratinocyte) : 250 µg/ml

- NIH 3T3 (normal fibroblast) : 500 µg/ml

The results indicated that the compound was more effective against cancer cells compared to normal cells, suggesting a selective cytotoxic profile .

The cytotoxic mechanism of Mono(2-hydroxyisobutyl)phthalate appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptotic cell death were observed in treated cells, including cell shrinkage and nuclear condensation. This suggests that the compound interferes with cellular functions critical for survival and proliferation in cancerous cells .

Case Studies

In a notable case study involving the bioactive compound isolated from Streptomyces sp., it was found that Mono(2-hydroxyisobutyl)phthalate had a broad spectrum of activity against extended-spectrum beta-lactamase (ESBL) strains with minimum inhibitory concentration (MIC) values ranging from 0.13 to 2.00 µg/ml. This highlights not only its potential as an anticancer agent but also its applicability in antimicrobial contexts .

Q & A

Basic: What methodologies are recommended for identifying and characterizing 1,2-Benzenedicarboxylic Acid Mono(2-hydroxy-2-Methylpropyl) Ester in complex mixtures?

Answer:

Gas chromatography-mass spectrometry (GC-MS) and high-performance thin-layer chromatography (HPTLC) are primary methods for identification. GC-MS allows precise detection via fragmentation patterns, particularly for distinguishing between co-eluting esters (e.g., diisobutyl phthalate derivatives) . HPTLC with optimized solvent systems (e.g., toluene:ethyl acetate:formic acid) can separate structurally similar esters based on polarity differences . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, especially when isolating the compound from natural sources (e.g., plant extracts) . Always cross-validate with reference standards from authoritative databases like NIST Chemistry WebBook .

Basic: What synthetic routes are documented for preparing this ester, and what are their key challenges?

Answer:

The ester is typically synthesized via esterification of phthalic anhydride with 2-hydroxy-2-methylpropanol. Key challenges include controlling regioselectivity (to avoid di-ester formation) and optimizing reaction conditions (e.g., acid catalysis, temperature). Purification often requires fractional distillation or column chromatography to remove unreacted precursors and byproducts . Industrial-scale methods may use continuous reactors, but lab-scale synthesis prioritizes stoichiometric control and inert atmospheres to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

Discrepancies often arise from variations in test models (e.g., murine vs. in vitro assays) or exposure routes (intraperitoneal vs. oral). Prioritize studies adhering to OECD/EPA guidelines and cross-reference data using the EPA’s ECOTOX database and SWIFT Review filters, which apply strict criteria for human health and ecotoxicity relevance . For example, murine LD₅₀ intraperitoneal doses (e.g., 240 mg/kg) should be contextualized with mechanistic studies on metabolic pathways (e.g., esterase-mediated hydrolysis) .

Advanced: What strategies are effective for analyzing environmental degradation products of this ester?

Answer:

Biodegradation studies using Pseudomonas spp. in minimal salt media (MSM) reveal degradation pathways via ester cleavage, producing benzoic acid derivatives (e.g., 2-(nonyloxycarbonyl)benzoic acid). Metabolite profiling requires GC-MS coupled with stable isotope labeling to track carbon flow . For abiotic degradation, simulate UV exposure or hydrolysis (pH 3–9) and quantify intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Advanced: How can researchers predict and validate the biological activities of this compound?

Answer:

Use Prediction of Activity Spectra for Substances (PASS) software to forecast bioactivities (e.g., antitumor, anti-inflammatory) based on structural descriptors. For instance, mono-ester derivatives have shown Pa scores >70% for antitumor activity in silico . Validate predictions via in vitro assays:

- Antimicrobial : Disk diffusion against E. coli and S. aureus.

- Anti-inflammatory : COX-2 inhibition ELISA.

- Antitumor : MTT assays on cancer cell lines (e.g., HeLa) .

Advanced: What experimental designs are optimal for assessing ecotoxicity in aquatic ecosystems?

Answer:

Follow EPA ECOTOX Unified Guidance:

- Acute toxicity : Daphnia magna 48-hour immobilization tests.

- Chronic toxicity : Algal growth inhibition (72-hour Chlorella vulgaris assays).

- Bioaccumulation : Measure bioconcentration factors (BCF) in fish models (e.g., zebrafish) using OECD 305 protocol . Prioritize studies with measured exposure concentrations rather than nominal values to account for ester hydrolysis .

Advanced: How does the molecular weight classification of this ester impact its environmental persistence and regulatory status?

Answer:

Intermediate molecular weight (MW) phthalates (200–400 g/mol) like this ester exhibit moderate environmental mobility and persistence. They are less volatile than low-MW esters (e.g., dimethyl phthalate) but more prone to microbial degradation than high-MW analogs (e.g., diundecyl phthalate) . Regulatory risk assessments under EPA and REACH focus on intermediate-MW esters due to their balance of bioavailability and persistence in sediment-water systems .

Basic: What analytical precautions are necessary when detecting this compound in biological samples?

Answer:

Avoid plasticizers in lab equipment (e.g., PVC tubing) to prevent contamination. Use glassware and PTFE-lined caps. For serum/urine analysis, employ solid-phase extraction (SPE) with C18 cartridges and deuterated internal standards (e.g., D₄-diisobutyl phthalate) to correct for matrix effects . Confirm detection limits via spike-recovery experiments (target: 80–120% recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.